Unii-gwd67bmf7L

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

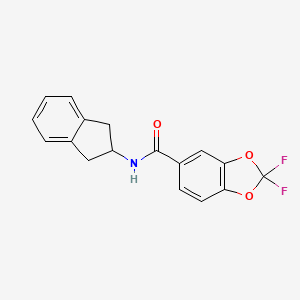

Unii-gwd67bmf7L is a useful research compound. Its molecular formula is C17H13F2NO3 and its molecular weight is 317.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Overview of Chloramphenicol

Chloramphenicol is a broad-spectrum antibiotic originally derived from the bacterium Streptomyces venezuelae. It is effective against a variety of Gram-positive and Gram-negative bacteria, as well as some protozoa. Its chemical structure allows it to inhibit bacterial protein synthesis, making it a critical agent in treating various infections.

Chemical Structure

Chloramphenicol is characterized by its nitrobenzene ring and a propanediol side chain. The molecular formula is C₁₁H₁₂ClN₃O₅S, and its structure can be represented as follows:

Chloramphenicol exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking the peptidyl transferase activity. This action prevents the formation of peptide bonds during translation, effectively halting bacterial growth.

Key Mechanisms

- Inhibition of Protein Synthesis : Chloramphenicol binds to the 23S rRNA of the 50S ribosomal subunit.

- Broad Spectrum Activity : Effective against both aerobic and anaerobic bacteria.

- Resistance Mechanisms : Bacterial resistance can occur through enzymatic inactivation (acetylation) or target site modification.

Antimicrobial Spectrum

Chloramphenicol demonstrates activity against various pathogens. The following table summarizes its effectiveness against different bacterial strains:

| Bacterial Strain | Sensitivity (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 - 4 |

| Escherichia coli | 1 - 8 |

| Haemophilus influenzae | 0.25 - 2 |

| Salmonella typhi | 1 - 16 |

| Pseudomonas aeruginosa | Resistant |

Pharmacokinetics

Chloramphenicol is well absorbed orally and can penetrate tissues effectively. Its pharmacokinetic profile includes:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Widely distributed in body fluids and tissues, including the central nervous system.

- Metabolism : Primarily metabolized in the liver via glucuronidation.

- Excretion : Excreted mainly through urine.

Treatment of Bacterial Meningitis

A study published in the New England Journal of Medicine examined the efficacy of chloramphenicol in treating bacterial meningitis caused by Haemophilus influenzae. The results indicated a significant reduction in mortality rates when chloramphenicol was administered early in treatment.

Typhoid Fever Management

Research has shown that chloramphenicol remains effective against Salmonella typhi, particularly in regions with high resistance to other antibiotics. A clinical trial demonstrated that patients treated with chloramphenicol had faster recovery times compared to those receiving alternative therapies.

Safety Profile and Adverse Effects

While chloramphenicol is effective, it is associated with several potential adverse effects:

- Bone Marrow Suppression : Can lead to aplastic anemia or gray baby syndrome in neonates.

- Gastrointestinal Disturbances : Nausea, vomiting, and diarrhea are common.

- Allergic Reactions : Skin rashes and hypersensitivity reactions may occur.

Monitoring Recommendations

Due to its risk profile, monitoring blood counts and liver function tests is recommended during treatment with chloramphenicol.

Propriétés

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-2,2-difluoro-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO3/c18-17(19)22-14-6-5-12(9-15(14)23-17)16(21)20-13-7-10-3-1-2-4-11(10)8-13/h1-6,9,13H,7-8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCJNSDIVCXYAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)OC(O4)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450348-85-3 |

Source

|

| Record name | AVE 3085 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0450348853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVE-3085 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWD67BMF7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.